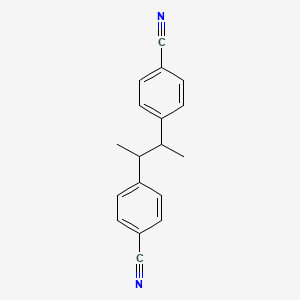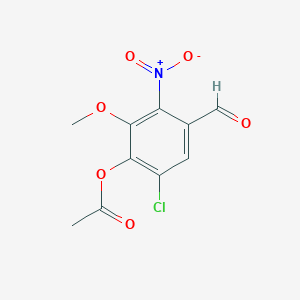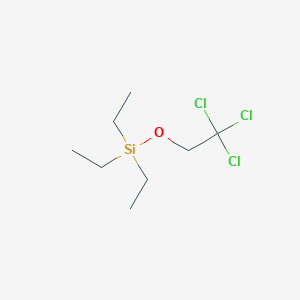
Triethyl(2,2,2-trichloroethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(2,2,2-trichloroethoxy)silane is an organosilicon compound with the molecular formula C8H17Cl3OSi. It consists of 17 hydrogen atoms, 8 carbon atoms, 1 oxygen atom, and 3 chlorine atoms . This compound is notable for its unique structure, which includes a silicon atom bonded to a trichloroethoxy group and three ethyl groups. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
The synthesis of Triethyl(2,2,2-trichloroethoxy)silane typically involves the reaction of triethylsilane with 2,2,2-trichloroethanol under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Triethyl(2,2,2-trichloroethoxy)silane undergoes various types of chemical reactions, including:
Reduction: The silicon-hydrogen (Si-H) bond in triethylsilane is notably reactive, allowing it to engage in reduction reactions.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where the Si-H bond adds across unsaturated carbon-carbon bonds, such as alkenes and alkynes.
Common reagents used in these reactions include boron trifluoride, molecular iodine, and various catalysts such as palladium on carbon (Pd/C) and iridium complexes . The major products formed from these reactions depend on the specific reaction conditions and substrates used.
Wissenschaftliche Forschungsanwendungen
Triethyl(2,2,2-trichloroethoxy)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and a precursor to silyl ethers in organic synthesis. Its reactivity makes it valuable in various chemical transformations, including reductive amination and hydrosilylation.
Biology: In biological research, it can be used to modify biomolecules and study their interactions with other compounds.
Wirkmechanismus
The mechanism by which Triethyl(2,2,2-trichloroethoxy)silane exerts its effects is primarily through the reactivity of the Si-H bond. This bond can participate in various chemical reactions, such as reductions and hydrosilylations, by donating hydrogen atoms or adding across unsaturated bonds . The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Vergleich Mit ähnlichen Verbindungen
Triethyl(2,2,2-trichloroethoxy)silane can be compared with other similar organosilicon compounds, such as:
Triethylsilane: This compound has a similar structure but lacks the trichloroethoxy group.
Trimethylsilane: Another similar compound, but with three methyl groups instead of ethyl groups. It has different reactivity and applications in chemical synthesis.
Triethoxysilane: This compound has three ethoxy groups instead of ethyl groups, making it more suitable for forming siloxane bonds in materials science.
The uniqueness of this compound lies in its combination of the trichloroethoxy group and the ethyl groups, which confer specific reactivity and applications not found in other similar compounds.
Eigenschaften
CAS-Nummer |
62803-43-4 |
|---|---|
Molekularformel |
C8H17Cl3OSi |
Molekulargewicht |
263.7 g/mol |
IUPAC-Name |
triethyl(2,2,2-trichloroethoxy)silane |
InChI |
InChI=1S/C8H17Cl3OSi/c1-4-13(5-2,6-3)12-7-8(9,10)11/h4-7H2,1-3H3 |
InChI-Schlüssel |
DWHVKLAZBVDSGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


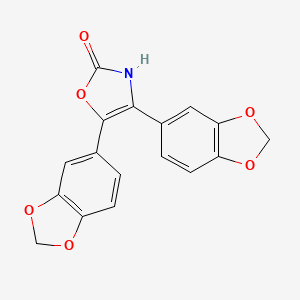

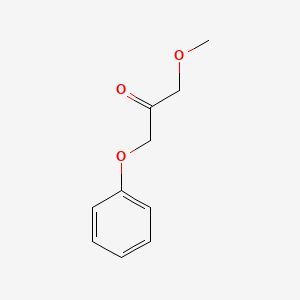


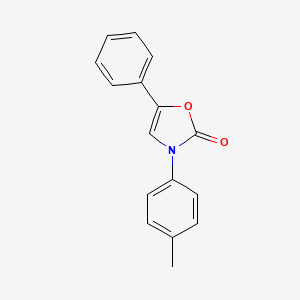
![1,1,1-Trifluoro-N-[4-fluoro-2-(phenylsulfanyl)phenyl]methanesulfonamide](/img/structure/B14510892.png)

![Morpholine, 4-[phenyl(phenylimino)methyl]-](/img/structure/B14510907.png)

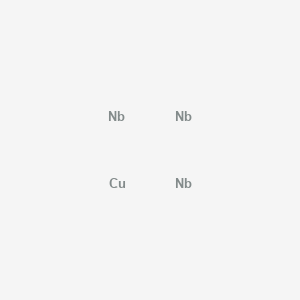
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylselanylphosphonic acid](/img/structure/B14510938.png)
